molecular formula C21H20N2O3S B2415116 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438489-07-7

1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2415116
CAS No.: 438489-07-7
M. Wt: 380.46
InChI Key: GAZHQNYCZYIGLG-UHFFFAOYSA-N
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Description

Indole and its derivatives play a significant role in medicinal chemistry . They are gaining a lot of importance due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .


Synthesis Analysis

In a recent work, some new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The structure of indole constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Chemical Reactions Analysis

The synthesis of indole derivatives often involves heterocyclic chemistry, which is crucial in medication design . One common method for synthesizing indole derivatives is the Fischer indolisation .


Physical and Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C .

Scientific Research Applications

Antifungal and Antibacterial Properties

1-Ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its derivatives have been studied for their antifungal and antibacterial properties. Ergenç et al. (1990) synthesized derivatives of this compound and evaluated their antifungal potency, finding that some derivatives exhibited high antifungal activity (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990). Similarly, Mir and Mulwad (2009) synthesized derivatives and evaluated their antibacterial activity, noting significant effects (Mir & Mulwad, 2009).

TNF-α Inhibition for Inflammatory Diseases

Deng et al. (2018) explored the application of this compound as TNF-α inhibitors, which are crucial in managing inflammatory diseases. They found that certain analogs of this compound could potentially be developed as potent TNF-α inhibitors (Deng, Zhang, Tang, Liu, Shen, Liu, & Lai, 2018).

Potential Antitumor Activity

Joseph et al. (1997) synthesized derivatives of this compound and found that some of these derivatives possess potential antitumor activity (Joseph, Cornec, Mérour, Solans, & Font‐Bardia, 1997).

Synthesis and Characterization for Bioactive Molecules

Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted derivatives of this compound, noting their significance as biological and pharmaceutical cores (Wang, Zhang, Yao, Qiu, Li, & Zhou, 2018).

Mechanism of Action

Indole derivatives have been found to exhibit various biologically vital properties, including antimicrobial activity . In a study, synthesized compounds were screened for anti-microbial activity against various bacteria .

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

Properties

IUPAC Name

1-ethyl-2-oxo-N-(1-phenylethyl)benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-23-18-12-13-19(16-10-7-11-17(20(16)18)21(23)24)27(25,26)22-14(2)15-8-5-4-6-9-15/h4-14,22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZHQNYCZYIGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(C)C4=CC=CC=C4)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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